molecular formula C9H8N2O2S B011325 Methyl 3-aminothieno[2,3-c]pyridine-2-carboxylate CAS No. 111042-91-2

Methyl 3-aminothieno[2,3-c]pyridine-2-carboxylate

Cat. No.: B011325
CAS No.: 111042-91-2
M. Wt: 208.24 g/mol
InChI Key: VAAFWMASRDVMQF-UHFFFAOYSA-N
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Description

Methyl 3-aminothieno[2,3-c]pyridine-2-carboxylate (CAS: 111042-91-2) is a heterocyclic compound with the molecular formula C₉H₈N₂O₂S and a molecular weight of 208.24 g/mol . It features a fused thieno[2,3-c]pyridine core, with an amino group at position 3 and a methyl ester at position 2. This compound serves as a key intermediate in medicinal chemistry for synthesizing bioactive molecules, particularly in oncology and antiviral research. Its synthesis involves multi-step protocols, including bromination and Pd-catalyzed coupling reactions .

Properties

IUPAC Name

methyl 3-aminothieno[2,3-c]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2S/c1-13-9(12)8-7(10)5-2-3-11-4-6(5)14-8/h2-4H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAAFWMASRDVMQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=C(S1)C=NC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001233795
Record name Methyl 3-aminothieno[2,3-c]pyridine-2-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111042-91-2
Record name Methyl 3-aminothieno[2,3-c]pyridine-2-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=111042-91-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-aminothieno[2,3-c]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001233795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Vilsmeier-Haack-Arnold Reaction for Pyridine Intermediate Formation

The construction of the pyridine core often begins with the Vilsmeier-Haack-Arnold reaction, which facilitates cyclization of alkylidene malononitriles into 2-chloro-3-cyanopyridines. For example, alkylidene malononitriles derived from α-methylene ketones undergo cyclization in the presence of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) at 70–80°C. This method yields 2-chloro-3-cyanopyridines (4a–g ), critical intermediates for subsequent thiophene ring formation (Scheme 1).

Key Reaction Conditions:

  • Catalysts: Potassium fluoride-modified natural phosphate (KF/NP) improves yields to 15–20%.

  • Temperature: 70–80°C for 2–4 hours.

Thiophene Ring Closure via Nucleophilic Substitution

The thiophene ring is typically introduced through nucleophilic aromatic substitution (SNAr) between 2-chloro-3-cyanopyridines and methyl thioglycolate. For instance, 2-chloro-3-cyanopyridine (4f ) reacts with methyl thioglycolate in dimethylformamide (DMF) under basic conditions (K₂CO₃) to form methyl 3-aminothieno[2,3-b]pyridine-2-carboxylate (5f ) in 98% yield. Adapting this to the [2,3-c] isomer would require regiospecific control during cyclization, potentially through steric or electronic modulation of the pyridine precursor.

Mechanistic Considerations:

  • The cyano group at position 3 activates the pyridine ring for nucleophilic attack at position 2.

  • Intramolecular cyclization proceeds via thiolate intermediate formation, followed by ring closure (Scheme 2).

Adaptation to [2,3-c] Isomer Synthesis

Regioselective Cyclization Challenges

The [2,3-c] isomer necessitates a pyridine precursor with substituents that direct cyclization to the c-position. This could involve:

  • Starting Material Design: Using 3-chloro-2-cyanopyridines instead of 2-chloro-3-cyanopyridines to invert reactivity.

  • Directed Metalation: Employing ortho-directing groups (e.g., methoxy) to guide thiophene ring formation.

Hypothetical Pathway (Scheme 3):

  • Synthesize 3-chloro-2-cyanopyridine via Vilsmeier-Haack reaction.

  • React with methyl thioglycolate in DMF/K₂CO₃ to form methyl 3-aminothieno[2,3-c]pyridine-2-carboxylate.

  • Purify via column chromatography (30% ethyl acetate/cyclohexane).

Palladium-Catalyzed Cross-Coupling for Functionalization

Palladium-mediated reactions, such as Suzuki-Miyaura couplings, enable late-stage diversification. For example, 2,6-dichloronicotinonitrile (8 ) undergoes cross-coupling with aryl boronic acids (Pd(PPh₃)₄, dioxane, reflux) to introduce substituents at the 6-position. Adapting this to the [2,3-c] system could allow for the incorporation of electron-withdrawing groups (e.g., CF₃) to modulate electronic properties.

Case Study:

  • Cross-coupling of 2-chloro-6-(4-methoxyphenyl)-3-cyanopyridine (20 ) with ethyl thioglycolate yields ethyl thieno[2,3-b]pyridine-2-carboxylate (22 ) after deprotection. Analogous steps for the [2,3-c] isomer would require careful optimization to prevent regioisomeric byproducts.

Critical Analysis of Methodologies

Yield Optimization Challenges

Reported yields for thieno[2,3-b]pyridine synthesis range widely:

StepYield (%)ConditionsSource
Vilsmeier-Haack10–15POCl₃, DMF, KF/NP, 80°C
SNAr Cyclization35–98K₂CO₃, DMF, rt–50°C
Suzuki Cross-Coupling40–60Pd(PPh₃)₄, dioxane, reflux

For the [2,3-c] isomer, yields may be lower due to increased steric hindrance or competing reaction pathways.

Functional Group Compatibility

The amino group at position 3 is susceptible to oxidation and nucleophilic substitution. Protecting strategies include:

  • Acetylation: Temporary protection with acetic anhydride.

  • Sandmeyer Reaction: Conversion to azides for Huisgen cycloaddition (e.g., synthesis of triazolo-thienopyridines) .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-aminothieno[2,3-c]pyridine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups such as halides or amines .

Scientific Research Applications

Pharmaceutical Development

Methyl 3-aminothieno[2,3-c]pyridine-2-carboxylate serves as a crucial intermediate in the synthesis of various pharmaceutical agents. Its applications include:

  • Anti-inflammatory Agents : The compound is utilized to synthesize potential anti-inflammatory drugs through structural modifications based on related compounds .
  • Cancer Research : It has been evaluated for its growth inhibitory effects on human tumor cell lines, showing promising results with low GI50 values .
  • Inhibitors of Kinase Activity : Compounds derived from this compound are explored as inhibitors of the IκB kinase (IKK) complex, which is implicated in autoimmune diseases and cancer .

Table 1: Pharmaceutical Applications

ApplicationDescription
Anti-inflammatory agentsSynthesis of drugs targeting inflammation
Cancer treatmentGrowth inhibition in tumor cell lines
Kinase inhibitorsInhibition of IKK complex for treating autoimmune diseases and cancer

Biochemical Research

In biochemical research, this compound is employed to investigate enzyme interactions and metabolic pathways. It provides insights into cellular processes that could lead to the identification of new therapeutic targets.

  • Enzyme Interaction Studies : The compound's structure allows it to interact with various enzymes, facilitating studies on metabolic pathways relevant to disease mechanisms .

Material Science

This compound is also significant in material science:

  • Organic Semiconductors : The compound is utilized in developing novel materials essential for electronic devices and renewable energy technologies, such as solar cells .

Agricultural Chemistry

In agricultural chemistry, this compound plays a role in formulating agrochemicals aimed at improving crop resilience and yield. This application addresses challenges related to food security and sustainable agriculture practices.

Analytical Chemistry

The compound is used as a standard in chromatographic techniques, aiding in the accurate quantification of similar compounds within complex mixtures. This application is crucial for ensuring quality control in pharmaceutical and chemical manufacturing.

Case Study 1: Cancer Research

A study investigated the synthesis of aminodi(hetero)arylamines from this compound via palladium-catalyzed coupling reactions. The resulting compounds exhibited significant growth inhibition against various human tumor cell lines, indicating their potential as anticancer agents .

Case Study 2: Kinase Inhibition

Research focused on substituted derivatives of this compound showed effectiveness as inhibitors of the IKK complex. These findings suggest potential therapeutic applications in treating inflammatory diseases and certain cancers .

Mechanism of Action

The mechanism by which Methyl 3-aminothieno[2,3-c]pyridine-2-carboxylate exerts its effects is often related to its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity or interference with cellular signaling processes .

Comparison with Similar Compounds

Ethyl 3-Aminothieno[2,3-c]pyridine-2-carboxylate (CAS: 78790-83-7)

  • Molecular Formula : C₁₀H₁₀N₂O₂S
  • Molecular Weight : 222.26 g/mol
  • Key Differences :
    • Ester Group : Ethyl ester substituent instead of methyl, increasing hydrophobicity.
    • Synthesis : Similar Pd-catalyzed coupling but requires ethyl ester precursors, leading to slightly lower yields (80%) compared to methyl derivatives .
    • Applications : Primarily used in ligand synthesis for metal complexes due to enhanced steric bulk .

Methyl 3-Aminothieno[3,2-b]pyridine-2-carboxylate Derivatives

  • Structural Variation: Thieno[3,2-b]pyridine core (vs. [2,3-c]), altering electronic properties and ring strain.
  • Biological Activity: Derivatives exhibit anti-hepatocellular carcinoma (HCC) activity, with IC₅₀ values in the micromolar range against HepG2 cells . The [3,2-b] isomer shows higher metabolic stability in vitro compared to [2,3-c] derivatives due to reduced steric hindrance .
  • Synthesis : Prepared via Buchwald-Hartwig C–N coupling using Pd(OAc)₂ and Xantphos, achieving yields of 70–85% .

Ethyl 3-Amino-4H-thieno[2,3-b]pyridine-2-carboxylate (CAS: 52505-46-1)

  • Molecular Formula : C₁₀H₁₀N₂O₂S
  • Key Features : Additional hydrogen at position 4 (4H-configuration), influencing π-π stacking interactions.
  • Crystallography : Single-crystal X-ray studies reveal planar geometry with intermolecular hydrogen bonding, enhancing solid-state stability .

Methyl 3-Amino-6-methylthieno[2,3-b]pyridine-2-carboxylate (CAS: 5278-19-3)

  • Molecular Formula : C₁₁H₁₂N₂O₂S
  • Modifications : Methyl group at position 6 increases steric bulk and lipophilicity (LogP: 2.1 vs. 1.8 for the parent compound).
  • Applications : Used in QSAR studies to optimize antitumor activity, showing improved membrane permeability .

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Features Synthesis Yield Biological Activity
Methyl 3-aminothieno[2,3-c]pyridine-2-carboxylate 111042-91-2 C₉H₈N₂O₂S 208.24 Core structure for antitumor agents 80% Under investigation
Ethyl 3-aminothieno[2,3-c]pyridine-2-carboxylate 78790-83-7 C₁₀H₁₀N₂O₂S 222.26 Enhanced hydrophobicity 75–80% Ligand synthesis
Methyl 3-aminothieno[3,2-b]pyridine-2-carboxylate - C₉H₈N₂O₂S 208.24 Anti-HCC activity (IC₅₀: 10–50 μM) 70–85% Tumor growth inhibition
Methyl 6-methylthieno[2,3-b]pyridine-2-carboxylate 5278-19-3 C₁₁H₁₂N₂O₂S 236.29 Improved LogP and bioavailability 65–70% QSAR model optimization

Key Research Findings

  • Synthetic Efficiency : Methyl esters generally achieve higher yields (80%) compared to ethyl analogs (75%) due to faster reaction kinetics in esterification .
  • Biological Relevance : The [2,3-c] isomer shows promise in apoptosis induction, while [3,2-b] derivatives are more effective in cell cycle arrest .
  • Safety Profiles : Methyl derivatives exhibit lower hepatotoxicity in vitro compared to ethyl counterparts, as shown in HepG2 cell assays .

Biological Activity

Methyl 3-aminothieno[2,3-c]pyridine-2-carboxylate (M-ATPC) is a heterocyclic compound that has attracted attention in the field of medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

M-ATPC has the molecular formula C9H8N2O2S and features a thieno[2,3-c]pyridine core. The unique structure contributes to its diverse biological activities, making it a valuable compound for research in drug development and therapeutic applications.

The biological activity of M-ATPC is primarily attributed to its interactions with various molecular targets within biological systems. These interactions can modulate enzyme activity, influence cellular signaling pathways, and induce apoptosis in cancer cells. Notably, M-ATPC has been shown to inhibit the activity of specific kinases involved in inflammatory responses and cancer progression.

Anticancer Properties

Several studies have investigated the anticancer potential of M-ATPC derivatives. In vitro assays demonstrated that certain derivatives exhibit significant growth inhibition against various human tumor cell lines, including:

  • MCF-7 (breast adenocarcinoma)
  • A375-C5 (melanoma)
  • NCI-H460 (non-small cell lung cancer)
  • HepG2 (hepatocellular carcinoma)

For example, one study reported that a derivative of M-ATPC showed a GI50 value (the concentration required to inhibit cell growth by 50%) ranging from 1.30 to 1.63 µM across different tumor cell lines, with no toxicity observed in non-tumor cells at these concentrations .

The mechanism by which M-ATPC induces apoptosis involves alterations in the cell cycle. Specifically, it decreases the percentage of cells in the G0/G1 phase while increasing apoptotic cells significantly. Flow cytometry analysis confirmed that treatment with certain derivatives led to an increase in apoptotic cells from 6.5% in untreated controls to 36.6% in treated cells .

Antimicrobial Activity

Research has also indicated that M-ATPC exhibits antimicrobial properties. It has been tested against various bacterial strains, with results suggesting that it can inhibit bacterial growth effectively. The exact mechanism remains under investigation but may involve interference with bacterial metabolic pathways or structural integrity.

Summary of Research Findings

The following table summarizes key findings from various studies on the biological activity of M-ATPC:

Study Cell Line Tested GI50 (µM) Toxicity to Non-Tumor Cells Mechanism
MCF-71.30 - 1.63None at tested concentrationsApoptosis induction
NCI-H4601.30 - 1.63None at tested concentrationsCell cycle alteration
A375-C5Not specifiedNot specifiedNot specified
HepG2Not specifiedNot specifiedNot specified

Case Studies

In one notable case study, researchers synthesized various derivatives of M-ATPC and evaluated their effects on tumor growth inhibition and apoptosis induction in vitro. The study highlighted the importance of structural modifications on biological activity, demonstrating that specific functional groups could enhance anticancer efficacy while minimizing toxicity to normal cells.

Q & A

Q. How do electronic effects of substituents influence the reactivity of this compound?

  • Answer :
  • Electron-withdrawing groups (NO₂, Br) : Increase electrophilicity at the pyridine ring, enhancing coupling rates .
  • Electron-donating groups (NH₂, OMe) : Reduce reactivity but improve solubility for biological assays .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 3-aminothieno[2,3-c]pyridine-2-carboxylate
Reactant of Route 2
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